Elesclomol

Beschreibung

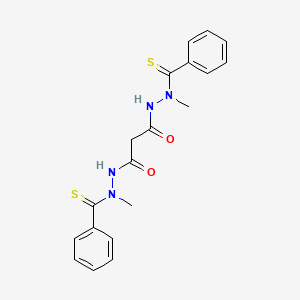

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJIXTWSNXCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042642 | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488832-69-5 | |

| Record name | Elesclomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elesclomol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELESCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Elesclomol Action

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Elesclomol rapidly induces the generation of ROS in cancer cells, leading to a state of oxidative stress. akrivisbio.comaacrjournals.orgnih.govresearchgate.net This process is considered the primary mechanism responsible for its proapoptotic activity. aacrjournals.orgnih.gov Oxidative stress results from an imbalance between the production and accumulation of ROS and the ability of the cell to detoxify these reactive species. mdpi.comresearchgate.net Cancer cells often operate at a higher basal level of oxidative stress compared to normal cells, making them more susceptible to agents that further elevate ROS levels. nih.govaacrjournals.orgdrugbank.com this compound exploits this vulnerability by increasing ROS beyond a threshold that triggers cell death. aacrjournals.orgnih.gov Inhibition of oxidative stress by antioxidants like N-acetylcysteine has been shown to block this compound-induced ROS production and apoptosis, highlighting the central role of ROS generation. tandfonline.comaacrjournals.orgnih.govresearchgate.net

Mitochondrial ROS Production

A key aspect of this compound's mechanism is its targeting of mitochondria, which are significant sources of intracellular ROS. plos.orgnih.govfrontiersin.orgplos.orgspringermedizin.de this compound, in complex with copper, is transported into the mitochondrial matrix. mdpi.comtandfonline.comresearchgate.netacs.org Within the mitochondria, this complex interferes with redox reactions, particularly those associated with the electron transport chain (ETC), leading to increased levels of ROS within the organelle. plos.orgfrontiersin.orgplos.org Studies using mitochondrial DNA-depleted cells, which lack ETC function, have shown resistance to this compound-induced ROS generation and cell death, further supporting the role of mitochondria as a primary target. plos.orgplos.org

Impact on Cellular Redox Homeostasis

This compound's induction of ROS disrupts cellular redox homeostasis. mdpi.comaacrjournals.orgnih.govresearchgate.netnih.govmdpi.com Cancer cells typically have robust antioxidant systems to manage their elevated intrinsic ROS levels. nih.govoncologycompass.com this compound overwhelms these defenses, pushing the redox balance towards an oxidized state that is incompatible with cell survival. nih.govaacrjournals.orgoncologycompass.comdrugbank.com This disruption can lead to damage to essential macromolecules, ultimately triggering cell death. oncologycompass.com The cytotoxicity of this compound is indirectly mediated through copper(II)-mediated oxidative stress. nih.govdaneshyari.com

Role of Ferredoxin 1 (FDX1) in Copper Reduction and ROS Formation

This compound requires a redox-active metal ion, with the copper(II) complex being significantly more potent than complexes with other metals like nickel or platinum. sigmaaldrich.combpsbioscience.com this compound binds copper(II) in the extracellular environment and facilitates its transport into the cell, particularly into the mitochondria. madrigalpharma.commdpi.comtandfonline.comresearchgate.netacs.org Inside the mitochondrial matrix, copper(II) is reduced to copper(I). mdpi.comtandfonline.comacs.org This reduction is likely catalyzed by mitochondrial ferredoxin 1 (FDX1). mdpi.comtandfonline.comresearchgate.net The released copper(I) can then participate in redox cycling, generating ROS. mdpi.comtandfonline.commdpi.com FDX1 has also been implicated in other copper-dependent processes initiated by this compound, including the lipoylation of mitochondrial proteins. mdpi.comfrontiersin.org

Programmed Cell Death Pathways Initiated by this compound

The excessive oxidative stress induced by this compound triggers programmed cell death in cancer cells. plos.orgebi.ac.ukmdpi.comtandfonline.comnih.govresearchgate.netnih.govmdpi.comoncologycompass.comuni.lu While initially primarily associated with apoptosis, recent research also points to the induction of other forms of cell death, such as cuproptosis. mdpi.comnih.govmdpi.comfrontiersin.orgspringermedizin.defrontiersin.orgresearchgate.net

Apoptosis Induction

This compound is known to potently induce apoptosis in various cancer cell types. ebi.ac.uktandfonline.comaacrjournals.orgnih.govresearchgate.netnih.govmdpi.comoncologycompass.comuni.lu The rapid generation of ROS and the resulting oxidative stress are the primary drivers of this apoptotic process. aacrjournals.orgnih.gov this compound treatment leads to biochemical changes characteristic of apoptosis, including the release of cytochrome c from mitochondria and the processing of caspases. aacrjournals.orgresearchgate.net The mitochondrial apoptosis pathway is a key route through which this compound exerts its cytotoxic effects. nih.govdrugbank.com

Cuproptosis: A Copper-Dependent Form of Cell Death

Cuproptosis is a recently identified regulated cell death pathway triggered by the accumulation of copper. frontiersin.orgmdpi.comnih.govijbs.com this compound is recognized as a potent inducer of cuproptosis due to its strong affinity for copper and its ability to transport it into cells, particularly into the mitochondria. mdpi.commdpi.comnih.govfocusbiomolecules.com This form of cell death is distinct from other known mechanisms like apoptosis, ferroptosis, and necroptosis. frontiersin.orgnih.govfrontiersin.orgspringermedizin.de

Mechanisms of Cuproptosis Induction by this compound

This compound induces cuproptosis by transporting extracellular Cu²⁺ into intracellular compartments, primarily the mitochondria. nih.govmdpi.commdpi.comijbs.com Within the mitochondrial matrix, ferredoxin 1 (FDX1), a direct target of this compound, plays a crucial role by reducing Cu²⁺ to the more toxic Cu⁺. frontiersin.orgnih.govmdpi.compnas.orgmdpi.comijbs.comresearchgate.net This reduction is essential for mediating cuproptosis. pnas.org The this compound-Cu(II) complex can serve as a neosubstrate for reduced mitochondrial FDX1, leading to oxidation and the generation of Cu(I), thereby promoting copper-dependent cell death. frontiersin.org

Aggregation of Lipoylated Proteins

A key feature of cuproptosis induced by this compound and excess copper is the direct binding of copper ions to lipoylated components of the tricarboxylic acid (TCA) cycle within the mitochondria. frontiersin.orgnih.govmdpi.comnih.govijbs.comspringermedizin.defocusbiomolecules.comresearchgate.netresearchgate.net This binding leads to the aggregation of these lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), which is a core component of the pyruvate (B1213749) dehydrogenase complex (PDH). frontiersin.orgnih.govmdpi.comnih.govspringermedizin.deresearchgate.netresearchgate.net FDX1 facilitates the lipoylation activity of enzymes like DLAT, further promoting their aggregation upon copper binding. nih.govmdpi.commdpi.comijbs.comresearchgate.netresearchgate.net This aggregation disrupts protein homeostasis and ultimately triggers cell death. nih.govspringermedizin.de Cells that rely more on mitochondrial respiration and have higher activity in the TCA cycle tend to have a greater number of lipoylation enzymes, making them potentially more susceptible to this mechanism. frontiersin.orgnih.gov

Here is a table summarizing key proteins involved in lipoylation and cuproptosis:

| Protein Name | Role in Cuproptosis |

| Dihydrolipoamide S-acetyltransferase (DLAT) | Key lipoylated protein in the TCA cycle that aggregates upon copper binding. frontiersin.orgnih.govmdpi.comnih.govspringermedizin.deresearchgate.netresearchgate.net |

| Ferredoxin 1 (FDX1) | Reduces Cu²⁺ to Cu⁺ and facilitates lipoylation of TCA proteins. frontiersin.orgnih.govmdpi.compnas.orgmdpi.comijbs.comresearchgate.netresearchgate.net |

| Lipoyl Synthase (LIAS) | Involved in the lipoylation of proteins, facilitated by FDX1. nih.govmdpi.commdpi.comijbs.comspringermedizin.deresearchgate.net |

Disruption of Iron-Sulfur Cluster Biogenesis

In addition to protein aggregation, this compound-induced cuproptosis involves the disruption of iron-sulfur (Fe-S) cluster biogenesis. nih.govmdpi.commdpi.comfocusbiomolecules.comresearchgate.net Copper binding to lipoylated proteins and the subsequent processes triggered by excess copper, including the generation of reactive oxygen species (ROS) from the reduction of Cu²⁺ to Cu⁺ by FDX1, can block the synthesis of Fe-S clusters. nih.govmdpi.comresearchgate.net FDX1 is also a critical component in the Fe-S cluster synthesis pathway, and this compound has been shown to inhibit FDX1 activity, potentially by disrupting its interaction with cysteine desulfurase, an enzyme involved in Fe-S cluster assembly. biorxiv.org The loss of Fe-S cluster proteins further exacerbates mitochondrial dysfunction and contributes to the cascade of events leading to cell death. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Ferroptosis Modulation

This compound has also been implicated in the modulation of ferroptosis, another form of regulated cell death characterized by iron dependence and lipid peroxidation. nih.govmdpi.comresearchgate.netnih.govresearchgate.netbsb-muenchen.desci-hub.se While cuproptosis and ferroptosis are distinct pathways, there can be interplay between them. nih.govijbs.comspringermedizin.de

This compound-Induced Ferroptosis in Specific Cancer Types

Research indicates that this compound can induce ferroptosis in specific cancer types, such as colorectal cancer (CRC) cells. nih.govresearchgate.netnih.govresearchgate.netbsb-muenchen.de In CRC cells, this compound-mediated copper overload inhibits growth by targeting ATP7A, a copper-transporting ATPase. nih.govnih.govresearchgate.netbsb-muenchen.de this compound promotes the degradation of ATP7A, leading to copper retention within the cells, particularly in mitochondria. nih.govnih.govresearchgate.netbsb-muenchen.de This copper retention results in the accumulation of ROS, which in turn promotes the degradation of SLC7A11. nih.govnih.govresearchgate.netbsb-muenchen.de SLC7A11 is a component of the cystine-glutamate antiporter system (System xc⁻) and is crucial for the synthesis of glutathione (B108866) (GSH), a key antioxidant that protects against lipid peroxidation. nih.gov The degradation of SLC7A11 enhances oxidative stress and consequently induces ferroptosis in CRC cells. nih.govnih.govresearchgate.netbsb-muenchen.de This mechanism highlights how this compound's impact on copper homeostasis can intersect with pathways regulating ferroptosis. nih.govnih.govresearchgate.netbsb-muenchen.de

Here is a table summarizing the effect of this compound on key proteins in colorectal cancer cells leading to ferroptosis:

| Protein Name | Effect of this compound Treatment in CRC Cells | Downstream Consequence |

| ATP7A | Degradation nih.govnih.govresearchgate.netbsb-muenchen.de | Increased intracellular copper retention nih.govnih.govresearchgate.netbsb-muenchen.de |

| SLC7A11 | Degradation nih.govnih.govresearchgate.netbsb-muenchen.de | Reduced GSH synthesis, increased oxidative stress nih.gov |

| Reactive Oxygen Species (ROS) | Accumulation nih.govnih.govresearchgate.netbsb-muenchen.de | Induction of ferroptosis nih.govnih.govresearchgate.netbsb-muenchen.de |

Interplay with Iron Homeostasis

This compound and its complex with copper (ES-Cu) have been shown to influence cellular and mitochondrial iron levels. Studies using yeast genetics, subcellular fractionation, and inductively coupled plasma-mass spectrometry have demonstrated that treatment with this compound and ES-Cu results in an increase in both cellular and mitochondrial iron content, in addition to the expected increase in copper. nih.gov This elevation in cellular iron levels appears to be independent of the major cellular copper importer but is dependent on the iron importer Ftr1 and its partner Fet3, a multicopper oxidase. nih.gov Fet3 is metalated in the Golgi lumen, and research suggests that this compound can bypass Atx1, a metallochaperone involved in copper delivery to the Golgi membrane copper pump Ccc2, but not Ccc2 itself, to deliver copper to Fet3. nih.gov This indicates a mechanism by which this compound influences cellular and mitochondrial iron homeostasis by facilitating copper delivery to components of the iron import machinery. nih.gov The link between copper and iron metabolism is also observed in humans, where homologs of yeast Fet3, ceruloplasmin and hephaestin, play critical roles in iron metabolism, suggesting that disorders of copper metabolism can impact iron homeostasis due to disrupted metalation of Golgi cuproenzymes. nih.gov

Effects on Mitochondrial Metabolism

This compound significantly impacts mitochondrial metabolism, a key aspect of its anticancer activity, particularly in cancer cells that exhibit enhanced reliance on this pathway. nih.govresearchgate.net

Inhibition of Oxidative Phosphorylation (OXPHOS)

This compound has been shown to inhibit oxidative phosphorylation (OXPHOS) and mitochondrial respiration. researchgate.net While some studies suggest this compound does not directly target the electron transport chain (ETC) to cause a significant reduction in basal or ATP-linked respiration, it can significantly reduce the spare capacity of respiration by inhibiting components of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net However, other research indicates a direct effect of this compound on bioenergetic function in isolated mammalian mitochondria, suggesting that the increase in ROS production and cytotoxicity induced by this compound may be partly due to uncoupling of mitochondrial oxidative phosphorylation and/or inhibition of ETC activity. mdpi.comresearchgate.net this compound, as an oxidative stress inducer, inhibits OXPHOS and mitochondrial respiration, contributing to its cytotoxic effect, particularly in melanoma cells. researchgate.net Cancer cells heavily reliant on mitochondrial metabolism are highly sensitive to this compound. nih.govresearchgate.net Studies have shown that this compound suppresses OXPHOS in melanoma cells without a significant effect on glycolysis in vitro. aacrjournals.org Melanoma cells with intrinsically high levels of glycolysis are less sensitive to this compound. aacrjournals.org

Impact on Glycolysis and Metabolic Plasticity

This compound's impact on glycolysis is less direct than its effects on OXPHOS. While this compound primarily targets mitochondrial metabolism, the metabolic plasticity of cancer cells, which allows them to shift between glycolysis and OXPHOS, influences their sensitivity to this compound. mdpi.comnih.gov Cancer cells with lower glycolytic activity tend to be more sensitive to this compound. nih.govresearchgate.net Hypoxia, a characteristic of solid tumors, can induce metabolic plasticity, leading cancer cells to increase their reliance on anaerobic glycolytic metabolism. nih.gov This suggests that the effectiveness of this compound can be influenced by the prevailing metabolic state of the cancer cells. Combining this compound with glycolysis inhibitors has been explored as a strategy to enhance anticancer effects by simultaneously targeting both major ATP-producing pathways. mdpi.comnih.gov Preclinical models have shown promising results with the combination of this compound and PDK inhibitors, which shift cellular metabolism from glycolysis to mitochondrial metabolism, thereby facilitating this compound's function. researchgate.net

Targeting the Tricarboxylic Acid (TCA) Cycle

Recent research has highlighted the TCA cycle as a significant target of this compound, particularly in the context of cuproptosis, a form of copper-dependent cell death. This compound, acting as a copper ionophore, transports extracellular copper ions into intracellular compartments, including mitochondria. frontiersin.orgfocusbiomolecules.com Excess intracellular copper can be transported to the mitochondria, where FDX1 reduces Cu(II) to Cu(I). frontiersin.orgmdpi.com This Cu(I) then directly binds to lipoylated components of the TCA cycle, such as dihydrolipoamide S-acetyltransferase (DLAT), a core component of the pyruvate dehydrogenase complex (PDH) and alpha-ketoglutarate (B1197944) dehydrogenase (KGDH) complex. frontiersin.orgmdpi.com This binding induces the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, leading to proteotoxic stress that ultimately results in cell death. frontiersin.orgmdpi.com The occurrence of this compound-induced cuproptosis has been associated with the TCA cycle. nih.gov

Endoplasmic Reticulum (ER) Stress Modulation

This compound has been shown to modulate endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins.

This compound-Induced ER Stress Responses

This compound treatment can induce a transcriptional gene profile characteristic of an oxidative stress response, which is closely linked to ER stress. aacrjournals.orgresearchgate.net Oxidative stress can disrupt protein folding in the ER, leading to the accumulation of misfolded proteins and triggering ER stress. mdpi.comd-nb.info In response to ER stress, cells activate the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis or, if stress is severe and prolonged, initiating apoptosis. mdpi.comd-nb.infomdpi.com Pathway analysis of cellular responses to this compound has revealed strong modulation of pathways including the unfolded protein response and endoplasmic reticulum stress, pointing towards dysregulation of proteostasis as a mechanism through which this compound acts. biorxiv.org This suggests that this compound-induced oxidative stress and the subsequent accumulation of misfolded proteins contribute to the activation of ER stress responses.

Here is a summary of some key data points regarding this compound's effects on mitochondrial metabolism:

| Effect | Observation | Reference |

| Inhibition of OXPHOS and mitochondrial respiration | This compound inhibits OXPHOS and mitochondrial respiration, particularly in melanoma cells. | researchgate.net |

| Impact on Basal/ATP-linked Respiration | Did not induce significant reduction in basal or ATP-linked respiration by directly targeting the ETC. | nih.govresearchgate.net |

| Reduction of Spare Respiratory Capacity | Significantly reduced the spare capacity of respiration by inhibiting TCA cycle components. | nih.govresearchgate.net |

| Direct effect on mitochondrial function | Can have direct effects on mitochondrial bioenergetic function, potentially uncoupling OXPHOS or inhibiting ETC. | mdpi.comresearchgate.net |

| Sensitivity based on Glycolysis Levels | Melanoma cells with intrinsically high glycolysis are less sensitive. | aacrjournals.org |

| Targeting TCA Cycle | Binds to lipoylated components of the TCA cycle (e.g., DLAT), inducing aggregation and proteotoxic stress. | frontiersin.orgmdpi.com |

Note: This table is a representation of data discussed in the text and is intended for illustrative purposes.

Preclinical Research and Therapeutic Implications in Cancer

Elesclomol Efficacy in Cancer Cell Lines and Xenograft Models

This compound has shown promising activity in a range of preclinical models, demonstrating both broad anticancer activity and specific efficacy in certain cancer types. psu.edumadrigalpharma.comnih.govaacrjournals.orgaacrjournals.org

Broad Anticancer Activity

In preclinical models, this compound has demonstrated potent activity against a broad range of cancer cell types. drugbank.compsu.edumadrigalpharma.comnih.govaacrjournals.org This broad activity is linked to its mechanism of inducing oxidative stress, a vulnerability present in many types of cancer cells. drugbank.comnih.govmedchemexpress.comaacrjournals.org this compound has been shown to induce apoptosis in various cancer cell lines. psu.edumedchemexpress.comaacrjournals.orgbiorxiv.org It has also been observed to enhance the efficacy of certain chemotherapy agents in human tumor xenograft models without significantly increasing host toxicity. psu.edumadrigalpharma.comaacrjournals.orgresearchgate.net

Efficacy in Specific Cancer Types

While demonstrating broad activity, preclinical research has also focused on the efficacy of this compound in specific cancer types, including melanoma, glioblastoma, breast cancer, and colorectal cancer.

Melanoma

This compound has been particularly investigated in melanoma, a type of skin cancer. Preclinical studies have shown that this compound can induce cell death in melanoma cell lines. medchemexpress.comresearchgate.netoncotarget.com Interestingly, melanoma cells with acquired resistance to vemurafenib (B611658), a BRAF-mutant inhibitor, have shown sensitivity to this compound, suggesting its potential in overcoming drug resistance in this context. researchgate.netoncotarget.com Studies in xenograft models derived from melanoma patients resistant to vemurafenib have also confirmed the ability of this compound to reduce tumor growth. researchgate.netoncotarget.com this compound has also shown selective targeting of GNAQ/11-mutant uveal melanoma, a less common but aggressive form of melanoma. nih.gov In mouse and zebrafish models of uveal melanoma, this compound confirmed in vivo pharmacological efficacy. nih.gov

Glioblastoma

Research into glioblastoma (GBM), an aggressive brain tumor, has also explored this compound's potential. This compound has been identified as an effective agent in inducing cell death in glioblastoma stem-like cells (GSCs) and glioblastoma-derived endothelial cells (GdECs) in vitro. nih.govresearchgate.net This effect is associated with a significant increase in mitochondrial reactive oxygen species. nih.gov Furthermore, in an experimental mouse brain xenograft model, the combination of this compound and temozolomide (B1682018) (TMZ), a standard chemotherapy for GBM, demonstrated enhanced efficacy compared to TMZ alone. nih.govresearchgate.nettdtu.edu.vn

Breast Cancer

In breast cancer, this compound has shown activity in human breast adenocarcinoma cell lines such as MCF7 and MDA-MB231. mdpi.com Studies have indicated that this compound alone can modestly inhibit the growth of human breast cancer cells. researchgate.net Importantly, this compound has been shown to potentiate the effects of chemotherapy drugs like paclitaxel (B517696) and doxorubicin (B1662922) in breast cancer cells, suggesting a potential for combination therapy. researchgate.netbiorxiv.org This enhanced effect was not observed in normal breast epithelial cells, indicating a degree of cancer selectivity. researchgate.net Concurrent treatment of breast cancer cells with this compound and glycolytic inhibitors has also demonstrated significantly greater anticancer effects in vitro compared to single agents. mdpi.com

Colorectal Cancer

This compound has also been investigated for its effects on colorectal cancer (CRC). Studies have found that this compound can inhibit the proliferation of CRC cells in vitro. nih.govresearchgate.net In vivo studies using xenograft models have also shown that this compound can suppress colorectal tumor growth. nih.govresearchgate.netresearchgate.net The mechanism in CRC has been linked to this compound-mediated copper overload, which induces ferroptosis through the degradation of ATP7A, a copper transporter. nih.govnih.govresearchgate.netresearchgate.net This leads to copper retention within mitochondria and subsequent ROS accumulation. nih.govresearchgate.net

Acute Myeloid Leukemia

This compound has demonstrated preclinical efficacy in acute myeloid leukemia (AML). tandfonline.commadrigalpharma.com Mechanistically, this compound binds copper in the serum and facilitates its uptake into malignant cells, where it disrupts mitochondrial respiration and elevates ROS levels, triggering the mitochondrial apoptosis pathway. tandfonline.com AML cells and stem cells have been shown to be particularly dependent on mitochondrial metabolism and function, suggesting that this compound-mediated mitochondrial disruption could be effective for a subset of AML patients. tandfonline.com A phase I study evaluated this compound as a single agent in patients with relapsed or refractory AML. tandfonline.com The study included patients with baseline serum LDH levels less than or equal to 0.8 times the upper limit of normal, as preclinical findings suggested this compound is most effective under normoxic conditions associated with lower LDH levels. tandfonline.commadrigalpharma.com No clinical responses were observed in this study population. tandfonline.com

Medulloblastoma

Research has explored the potential of this compound in medulloblastoma, particularly Group-3 subtypes. researchgate.nettechnologynetworks.combioengineer.orglarvol.com Group-3 medulloblastomas, often characterized by MYC amplification, show enhanced TCA cycle and oxidative phosphorylation metabolism and unique upregulation of DLAT, a component of pyruvate (B1213749) dehydrogenase. researchgate.nettechnologynetworks.comumich.edu High levels of DLAT, while supporting tumor growth, also predispose these cells to cuproptosis. technologynetworks.combioengineer.org Studies have shown that this compound can effectively penetrate brain tissue and increase intracellular copper levels in Group-3 medulloblastoma cells, inducing cuproptosis and significant tumor cell death in vitro and in vivo. technologynetworks.combioengineer.org Mouse models treated with this compound exhibited prolonged survival and reduced tumor burden, providing preclinical evidence for targeting copper metabolism in these tumors. technologynetworks.combioengineer.org The ability of this compound to cross the blood-brain barrier is considered a significant advantage for treating pediatric brain cancers. technologynetworks.combioengineer.org

Combination Therapies with this compound

Combinations of this compound with other drugs, such as chemotherapeutic agents and glycolysis inhibitors, may synergistically enhance its anticancer efficacy. nih.govresearchgate.net This approach aims to exploit cancer cells' metabolic plasticity and overcome potential resistance mechanisms. springermedizin.demdpi.comresearchgate.netnih.gov

Combination with Glycolysis Inhibitors

Combining this compound with glycolysis inhibitors is a strategy based on targeting cancer cells' metabolic plasticity, where they can shift between glycolysis and mitochondrial oxidative phosphorylation for ATP production. researchgate.netspringermedizin.demdpi.comresearchgate.netnih.gov Inhibiting glycolysis can increase cancer cells' reliance on mitochondrial metabolism, thereby potentially sensitizing them to this compound's effects. nih.govresearchgate.netspringermedizin.de Preclinical studies, such as those in breast cancer cells, have shown that concurrent exposure to this compound and glycolysis inhibitors like 2-deoxy-D-glucose or 3-bromopyruvate (B3434600) results in significantly enhanced cytotoxic and antiproliferative effects compared to single-agent treatment. mdpi.comresearchgate.netnih.gov Promising results have also been achieved in preclinical models with the combination of this compound and dichloroacetate (B87207) (DCA), a PDK inhibitor that shifts metabolism towards mitochondrial respiration. springermedizin.de

Co-treatment with Temozolomide

Preclinical investigations have explored the combination of this compound with the alkylating agent temozolomide (TMZ), particularly in the context of glioblastoma stem cells (GSCs). nih.govresearchgate.netfigshare.com this compound has been identified as an effective agent in killing GSCs, which are highly reliant on mitochondrial metabolism. nih.govresearchgate.net Studies have shown that combined in vitro treatment with this compound and temozolomide enhanced cytotoxicity compared to temozolomide alone. nih.govresearchgate.netfigshare.com Furthermore, in vivo studies using mouse brain xenografts confirmed the efficacy of the this compound and temozolomide combination. researchgate.netfigshare.com

Potential Combinations with Platinum Drugs, Proteasome Inhibitors, and Molecularly Targeted Drugs

Preclinical research suggests that this compound may be effective when combined with other cancer therapies, particularly in cancer types with high mitochondrial metabolism. New clinical trials are being explored to combine this compound with platinum drugs, proteasome inhibitors, or molecularly targeted drugs researchgate.netnih.govresearchgate.net. Cancer cells resistant to platinum drugs, proteasome inhibitors, and molecularly targeted drugs have shown significantly enhanced mitochondrial metabolism and exhibited tremendous toxicity when treated with this compound researchgate.netnih.govresearchgate.net.

Studies have shown that proteasome inhibitor-resistant cancer cells are associated with a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), a state referred to as the Hi-Mito state. These cells, resistant to proteasome inhibitors, were found to be extremely sensitive to this compound, indicating a potential alternative strategy for treating proteasome inhibitor-resistant cancers researchgate.net.

Integration with Immunotherapies

Research into integrating this compound with immunotherapies is an emerging area. Recent studies have revealed that the combination of this compound and CuCl2 can induce cuproptosis in non-small-cell lung cancer (NSCLC) cells, leading to the release of HMGB1, a damage-associated molecular pattern (DAMP) that can potentially stimulate an immune response frontiersin.org. This compound has been shown to selectively induce cuproptosis in melanoma and leukemic cells, suggesting its potential utility in a clinical setting frontiersin.org. Furthermore, this compound-copper nanoparticles have been shown to induce M1 polarization in macrophages, which may potentially stimulate an innate immune response nih.govresearchgate.net.

Enhanced Efficacy with Hyperthermia

This compound has demonstrated enhanced efficacy when combined with hyperthermia in preclinical studies. This compound has been shown to amplify cell killing by hyperthermia by 5- to 20-fold in cell lines nih.gov. This thermosensitizing effect appears to be dependent on copper shuttling nih.gov. Disturbing copper homeostasis through compounds like this compound could be a general strategy for improving the efficacy of hyperthermia nih.gov.

Overcoming Drug Resistance in Cancer

Drug resistance is a major challenge in cancer therapy, and preclinical studies indicate that this compound may play a role in overcoming it researchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov.

Drug-resistant cancer cells, including those resistant to platinum drugs, proteasome inhibitors, and molecularly targeted drugs, often exhibit enhanced mitochondrial metabolism and have shown significant sensitivity to this compound in preclinical models researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. For instance, cisplatin-resistant lung cancer cells, which exhibit increased mitochondrial respiration and elevated basal ROS levels, have been reported to be selectively killed by this compound while sparing normal cells and their parental counterparts mdpi.comnih.gov. This sensitivity is linked to the increased dependence of these resistant cells on OXPHOS mdpi.com.

Efflux transporters, such as ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), play a significant role in multidrug resistance by pumping drugs out of cancer cells nih.govresearchgate.netmedtechbcn.comqiagen.com. Preclinical studies investigating this compound's interaction with these transporters have shown that neither this compound nor its copper complex were cross-resistant to cells overexpressing ABCB1 (Pgp) or ABCG2 (BCRP) researchgate.net. However, cells overexpressing ABCC1 (MRP1) showed slight cross-resistance researchgate.net. More recently, this compound-copper nanoparticles were found to bypass P-gp, indicating a potential strategy to overcome P-gp-mediated multidrug resistance in cancer cells nih.govresearchgate.net.

Sensitivity of Drug-Resistant Cancer Cells to this compound

This compound Targeting of Cancer Stem Cells (CSCs)

Cancer stem cells (CSCs) are a subpopulation of cancer cells thought to be responsible for tumor initiation, metastasis, and drug resistance researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.complos.org. This compound has shown potential in targeting CSCs researchgate.netnih.govresearchgate.net. The mitochondrial metabolism of cancer stem cells is significantly enhanced, and this compound has exhibited tremendous toxicity to these cells researchgate.netnih.govresearchgate.net. This compound was identified as a highly effective agent in killing glioblastoma stem cells (GSCs) in a drug screen specifically designed to target them nih.gov. Furthermore, targeting the hypoxic mitochondrial metabolism with agents like this compound may be effective against CSCs, in which mitochondria play an essential role nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 300471 |

| Paclitaxel | 36314 |

| Carboplatin (B1684641) | 25517 |

| Cisplatin | 27518 |

| Vemurafenib | 42616216 |

| Temozolomide | 53439 |

| Disulfiram | 3117 |

| CuCl2 | 24016 |

| HMGB1 | 3085158 |

Data Tables

Based on the provided text, specific quantitative data suitable for detailed data tables with numerical values across different conditions or cell lines is limited. However, the text provides qualitative and comparative findings that can be summarized in a structured format.

Table 1: Sensitivity of Cancer Cell Types to this compound

| Cancer Cell Type | Mitochondrial Metabolism | Sensitivity to this compound | Source |

| Cancer types with high mitochondrial metabolism | High | High | researchgate.netnih.govresearchgate.net |

| Cancer cells resistant to platinum drugs | Significantly enhanced | Tremendous toxicity | researchgate.netnih.govresearchgate.net |

| Cancer cells resistant to proteasome inhibitors (Hi-Mito state) | Significantly enhanced | Extremely sensitive | researchgate.netnih.govresearchgate.netresearchgate.net |

| Cancer cells resistant to molecularly targeted drugs | Significantly enhanced | Tremendous toxicity | researchgate.netnih.govresearchgate.net |

| Cancer cells with inhibited glycolysis | Significantly enhanced | Tremendous toxicity | researchgate.netnih.govresearchgate.net |

| Cisplatin-resistant lung cancer cells | Increased | Selectively killed | mdpi.comnih.gov |

| Glioblastoma stem cells (GSCs) | Heavily reliant | Highly effective killing | researchgate.netnih.gov |

| Slow-cycling melanoma cells (high JARID1B, elevated mitochondrial metabolism) | Elevated | Effectively targeted | nih.gov |

| Melanoma cells | Spontaneous enhancement | Enhanced oxidative stress | researchgate.net |

| Lung cancer cells | Enhanced (drug resistance) | Enhanced oxidative stress | researchgate.net |

| Gynecological tumor cells (14 types) | Not specified | Enhanced oxidative stress | researchgate.net |

Table 2: this compound and Efflux Transporters

| Efflux Transporter | This compound Cross-Resistance | This compound-Copper Nanoparticle Interaction | Source |

| ABCB1 (Pgp) | No | Bypassed | nih.govresearchgate.netresearchgate.net |

| ABCG2 (BCRP) | No | Not specified | researchgate.net |

| ABCC1 (MRP1) | Slight | Not specified | researchgate.net |

Effects on Glioblastoma Stem Cells (GSCs)

Glioblastoma (GBM) is an aggressive primary malignant brain tumor characterized by poor prognosis, largely attributed to recurrence and therapeutic resistance mediated by glioblastoma stem-like cells (GSCs). nih.gov GSCs are a subpopulation of tumor cells possessing stem-like properties that contribute to tumor maintenance and progression. nih.gov this compound has been identified as an effective agent in inducing cell death in both GSCs and GSC-derived endothelial cells (GdECs) in preclinical settings. researchgate.netnih.govnih.gov

Research indicates that this compound induces a significant increase in mitochondrial reactive oxygen species (ROS) in both GSCs and GdECs. researchgate.netnih.gov This elevation in oxidative stress ultimately leads to a non-apoptotic, copper-dependent cell death in these cells. researchgate.netnih.govnih.gov A study assessing the effect of a selection of compounds on GSCs and GdECs identified this compound as the most effective agent in causing cell death in the tested cell lines. nih.gov Furthermore, combining this compound with the alkylating agent temozolomide (TMZ) has shown enhanced cytotoxicity in vitro compared to TMZ alone. researchgate.netnih.gov This synergistic effect was also confirmed in in vivo experimental models of mouse brain xenografts, supporting the potential efficacy of this combination in treating GBM. researchgate.netnih.gov

Impact on Stemness Properties

Cancer stem cells (CSCs), including GSCs and tumor-initiating cells (TICs) in other cancers like ovarian cancer, are often characterized by enhanced mitochondrial metabolism and play a crucial role in drug resistance and disease recurrence. springermedizin.deresearchgate.netnih.govmdpi.com this compound's targeting of mitochondrial metabolism makes these cells particularly vulnerable. springermedizin.deresearchgate.net

Studies have shown that this compound can diminish the stemness properties of TICs. In ovarian cancer, for example, this compound was identified in a high-throughput drug screening targeting TICs. nih.govmdpi.com Along with other compounds, this compound was found to decrease the stemness properties of TICs and enhance the cytotoxic effects of carboplatin. nih.govmdpi.com Specifically, this compound significantly decreased the population of cells positive for the TIC markers CD133 and high ALDH activity (CD133+ ALDHhigh) in ovarian cancer cell lines, suggesting its ability to directly suppress the TIC population and disrupt ALDH activity. mdpi.com

The reliance of CSCs on mitochondrial metabolism confers sensitivity to this compound therapy, which may help reduce the ability of cancer cells to adapt to challenging environments and potentially delay recurrence. springermedizin.de

Preclinical Data on this compound's Effects on Cancer Stem Cells

| Cancer Cell Type | Effect of this compound | Key Mechanism(s) Involved | Citation |

| Glioblastoma Stem Cells (GSCs) | Induces cell death | Increased mitochondrial ROS, copper-dependent cell death | researchgate.netnih.govnih.gov |

| Ovarian Cancer TICs | Diminishes stemness properties, decreases CD133+ ALDHhigh population | Enhancement of oxidative stress, disruption of ALDH activity | nih.govmdpi.com |

Synergistic Effects with this compound in Preclinical Studies

| Cancer Cell Type | Combination Therapy | Observed Effect | Citation |

| GSCs | This compound + Temozolomide (TMZ) | Enhanced cytotoxicity in vitro and in vivo compared to TMZ alone | researchgate.netnih.gov |

| Ovarian Cancer TICs | This compound + Carboplatin | Increased cell death following carboplatin treatment compared to carboplatin alone | mdpi.com |

Elesclomol in Copper Metabolism Disorders

Elesclomol as a Copper-Transporting Therapeutic Agent

This compound functions as a copper ionophore, a molecule that facilitates the transport of copper ions across biological membranes. tandfonline.comfrontiersin.orgmdpi.com It forms a complex with copper(II) in the extracellular environment, which can then enter cells. tandfonline.com Upon entering the mitochondria, the this compound-copper(II) complex is reduced, likely by mitochondrial ferredoxin 1 (FDX1), releasing copper(I). tandfonline.comnih.govpnas.org This mechanism allows this compound to effectively deliver copper into cellular compartments, particularly the mitochondria. tandfonline.comfrontiersin.orgdrugdiscoverytrends.comnih.gov This is in contrast to traditional copper supplementation methods, such as using hydrophilic copper salts, which have shown limited efficacy in delivering copper to specific tissues, including the brain. tandfonline.comtamu.edu

Therapeutic Potential in Menkes Disease

Menkes disease is a devastating neurodevelopmental disorder caused by impaired copper transport due to mutations in the ATP7A gene. tandfonline.comfrontiersin.org This leads to systemic copper deficiency, affecting various organs, especially the brain. tandfonline.comfrontiersin.org The severe form of Menkes disease typically results in death within the first few years of life. tandfonline.comfrontiersin.org this compound's ability to transport copper has shown promise in preclinical studies as a potential therapeutic strategy for Menkes disease. tandfonline.comtandfonline.comfrontiersin.orgdrugdiscoverytrends.comtamu.edu

Mitochondrial dysfunction is a significant feature of copper deficiency disorders, including Menkes disease, as copper is essential for the activity of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial electron transport chain responsible for energy production. drugdiscoverytrends.comtamu.edunih.govpnas.org Studies have demonstrated that this compound can restore mitochondrial function in genetic models of copper deficiency. tandfonline.comdrugdiscoverytrends.comtamu.edupnas.org By delivering copper to the mitochondria, this compound helps to reactivate CcO and improve mitochondrial respiration. drugdiscoverytrends.comnih.govpnas.org Research using yeast, zebrafish, and mouse models of copper deficiency, as well as human patient cells, has shown that this compound can increase cellular and mitochondrial copper content and restore CcO activity. drugdiscoverytrends.comtamu.edupnas.orgmitochondrialdiseasenews.com

Data from studies in yeast models of copper deficiency (coa6Δ cells) indicated that this compound was significantly more potent than direct copper supplementation in mitigating mitochondrial growth defects, suggesting its efficiency in copper delivery to mitochondria. mitochondrialdiseasenews.com

Preclinical studies in mouse models of Menkes disease have shown that treatment with this compound-copper complex can alleviate neuropathology and reduce mortality. tandfonline.comtandfonline.comfrontiersin.org In the mottled-brindled (mo-br) mouse model, which mimics severe Menkes disease, subcutaneous injections of the this compound-copper complex rescued systemic copper levels, including in the brain, and restored the activities of essential cuproenzymes. frontiersin.org This led to a profound improvement in Menkes-like pathology, including a reduction in neonatal lethality and neurodegeneration. frontiersin.org

A study in mo-br mice showed that even two injections of this compound-copper early in life were sufficient to prolong the lifespan of these mice. tandfonline.com Menkes mouse models typically exhibit substantial neurodegeneration by postnatal days 10 to 14, often leading to death before weaning at day 21. researchgate.netmolbiolcell.org The observed alleviation of these severe outcomes in treated mice highlights the therapeutic potential of this compound. frontiersin.orgresearchgate.net

A key challenge in treating Menkes disease is the effective delivery of copper to various cuproenzymes located in different cellular compartments, including those in the brain. tandfonline.comtamu.edu this compound addresses this challenge by acting as a copper escort. tandfonline.comresearchgate.net Studies have shown that this compound facilitates the delivery of copper not only to mitochondrial cuproenzymes like CcO but also to non-mitochondrial cuproenzymes. frontiersin.orgpnas.org

Clinical Research and Translational Challenges

Elesclomol in Oncology Clinical Trials

This compound has been investigated in various oncology clinical trials, both as a single agent and in combination with other chemotherapeutic drugs, particularly paclitaxel (B517696). nih.govaacrjournals.orgmdpi.complos.orgfrontiersin.orgnih.govresearchgate.netascopubs.orgoaepublish.comresearchgate.netnih.govmadrigalpharma.com Clinical development has included Phase I, II, and III trials across different cancer types, including metastatic melanoma, refractory solid tumors, and ovarian cancer. nih.govmdpi.comnih.govresearchgate.netascopubs.orgnih.gov

Phase I, II, and III Trial Outcomes

Phase I trials established that this compound, including in combination with paclitaxel, was generally well tolerated. nih.govnih.gov A Phase I study of this compound combined with paclitaxel in patients with refractory solid tumors indicated the combination was well tolerated with a toxicity profile comparable to single-agent paclitaxel. nih.govaacrjournals.org Partial responses were observed in some patients in early trials. nih.gov

Here is a summary of key Phase II and III trial outcomes:

| Trial Phase | Condition | Treatment Arm | Comparator Arm | Primary Endpoint | Outcome in Overall Population | Outcome in Subgroup (Normal LDH) |

| Phase IIb | Metastatic Melanoma | This compound + Paclitaxel | Paclitaxel Alone | PFS | Met (Improved PFS) | Not specifically reported for this subgroup in this trial |

| Phase III | Advanced Melanoma | This compound + Paclitaxel | Paclitaxel Alone | PFS | Not Met | Statistically significant improvement in median PFS plos.orgplos.orgresearchgate.netnih.govmadrigalpharma.comnih.gov |

| Phase II | Platinum-Resistant Ovarian Cancer | This compound + Paclitaxel | N/A | ORR | 19.6% ORR | Not specifically reported for this subgroup |

Efficacy in Combination with Paclitaxel

Preclinical data suggested that this compound could enhance the efficacy of taxanes like paclitaxel in tumor models. aacrjournals.orgnih.govnih.gov Clinical trials, particularly in metastatic melanoma, investigated this combination. The Phase IIb trial showed a significant improvement in PFS when this compound was added to paclitaxel. aacrjournals.orgascopubs.orgresearchgate.netmadrigalpharma.com

Challenges and Limitations in Clinical Efficacy

Despite promising preclinical results and positive outcomes in a Phase II trial, this compound faced challenges and limitations in demonstrating consistent clinical efficacy in later-stage trials. nih.govascopubs.orgoaepublish.comnih.govdntb.gov.ua Several factors have been identified as potential contributors to these limitations.

Pharmacokinetic Considerations

Pharmacokinetic properties of this compound have been considered a barrier to its consistent utilization in anticancer treatment. nih.gov this compound has been noted to have a short half-life in the bloodstream. nih.gov Strategies, such as the development of nanomedicine approaches for encapsulation and delivery, have been explored to potentially improve the pharmacokinetics and biodistribution of this compound to tumors. nih.gov Information about this compound's pharmacokinetics is available from its clinical trials. nih.gov

Tumor Microenvironment Influences

The tumor microenvironment can influence the effectiveness of this compound. nih.gov The hostile microenvironment within a tumor might constrain the effectiveness of this compound-induced cell death in controlling tumor progression. nih.gov Conditions like hypoxia, often associated with elevated LDH levels, can lead to increased glycolytic metabolism in cancer cells, potentially diminishing this compound's activity, which relies on active mitochondrial respiration. nih.govnih.gov Changes in copper levels within the tumor microenvironment have also been shown to affect tumor growth, invasion, and treatment resistance. researchgate.net

Patient Stratification and Biomarkers

The differential response observed in the Phase III SYMMETRY trial based on baseline LDH levels highlighted the importance of patient stratification and the identification of predictive biomarkers. mdpi.comresearchgate.netnih.govascopubs.orgdntb.gov.uamdpi.com Serum LDH levels emerged as a potential indicator of patients' sensitivity to this compound, with patients having normal LDH levels showing a benefit from the combination with paclitaxel, while those with high LDH levels did not. nih.govplos.orgplos.orgnih.govresearchgate.netnih.govmadrigalpharma.comnih.gov

Given that cancer cells with a higher reliance on mitochondrial metabolism are more susceptible to this compound, identifying relevant cancer settings and screening patient populations using biomarkers, such as indicators of tumor hypoxia or those related to mitochondrial function, may help achieve favorable clinical trial results. nih.govplos.orgplos.orgnih.govnih.govbiorxiv.org Further research is suggested to identify cancer types or subtypes sensitive to this compound based on their mitochondrial metabolism. nih.govresearchgate.net Biomarkers related to oxidative phosphorylation (OXPHOS) components and oxidative stress defenders are also considered promising candidates for patient stratification in future clinical trials. nih.gov

Serum Lactate Dehydrogenase (LDH) Levels

This compound in Clinical Development for Copper Deficiency Disorders

Beyond its initial investigation in oncology, this compound has demonstrated significant therapeutic potential for the treatment of copper deficiency disorders, particularly rare genetic conditions like Menkes disease. nih.govwikipedia.orgfishersci.co.ukwikidata.orgfishersci.firesearchgate.netfishersci.co.ukfishersci.cafishersci.ca This repurposing effort is based on this compound's ability to bind and transport copper into cells. nih.govfishersci.co.ukwikidata.orgfishersci.firesearchgate.netfishersci.cafishersci.no

Menkes disease is a fatal pediatric disorder caused by mutations in the ATP7A gene, leading to impaired copper transport and severe copper deficiency in various tissues, including the brain. nih.govwikipedia.orgfishersci.co.ukfishersci.co.uk This deficiency results in the dysfunction of essential copper-dependent enzymes (cuproenzymes), such as cytochrome c oxidase (CcO), which is critical for mitochondrial energy production. nih.govfishersci.co.ukfishersci.fifishersci.co.ukmims.com

Preclinical studies have shown that this compound, when complexed with copper, can effectively deliver copper to mitochondria and restore the function of cuproenzymes in models of copper deficiency. nih.govwikipedia.orgfishersci.co.ukfishersci.firesearchgate.netfishersci.co.ukfishersci.camims.com This has been demonstrated in various model organisms, including yeast, zebrafish, and mouse models of Menkes disease. nih.govwikipedia.orgfishersci.co.ukfishersci.firesearchgate.netfishersci.co.ukfishersci.ca The mechanism involves this compound binding copper(II) extracellularly, forming a membrane-permeable complex that enters cells and releases copper(I) within mitochondria, a process potentially mediated by mitochondrial ferredoxin 1 (FDX1). nih.govfishersci.co.ukfishersci.fifishersci.nomims.com Copper can also be released outside of mitochondria through FDX1-independent mechanisms. nih.govfishersci.fi This unique mode of intracellular copper delivery may contribute to this compound's potency in addressing copper deficiency. nih.govfishersci.fi

Recognizing the urgent unmet medical need for effective treatments for Menkes disease and other severe copper deficiency disorders, this compound has received significant regulatory designations. The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of Menkes disease. wikipedia.orgfishersci.nofishersci.caresearchgate.net This designation is provided to drugs intended to treat rare diseases or conditions that affect fewer than 200,000 people in the U.S. fishersci.no

In addition to Orphan Drug Designation, the FDA has also granted this compound Rare Pediatric Disease Designation. wikipedia.org This designation is for serious or life-threatening diseases that primarily affect children aged 18 years or younger and impact fewer than 200,000 children in the U.S. These designations provide incentives and support from regulatory agencies to encourage the development of treatments for rare diseases. wikipedia.orgfishersci.no

Furthermore, this compound-copper has received Orphan Designation in the European Union for the treatment of Menkes disease from the European Medicines Agency (EMA). fishersci.ca These designations collectively highlight the potential of this compound as a therapeutic agent for severe copper deficiency disorders and facilitate its clinical development for these indications.

Building upon promising preclinical results, the development of this compound for copper deficiency disorders is progressing. While specific large-scale, multi-center clinical trials for copper deficiency are in the preparatory stages, ongoing research encompasses both continued preclinical investigations and initial clinical activities such as compassionate use.

Preclinical studies continue to explore the detailed mechanisms of this compound-mediated copper delivery and its efficacy in various models of copper deficiency. nih.govwikipedia.orgfishersci.co.ukwikidata.orgfishersci.firesearchgate.netfishersci.co.ukfishersci.cafishersci.camims.com These studies aim to optimize dosing strategies and further understand the drug's impact on different cuproenzymes and tissues. fishersci.co.ukfishersci.ca For instance, studies in mouse models of Menkes disease have shown that this compound can prevent perinatal lethality and restore mitochondrial CcO function. mims.com Research is also investigating whether this compound can effectively deliver copper through oral administration. researchgate.net

Preparations for formal clinical trials in the United States for copper deficiency disorders are underway. wikipedia.org This follows an exclusive license agreement aimed at advancing the development of this compound for these indications. wikipedia.org

In some instances, compassionate use of this compound has been approved. The Spanish Agency of Medicines and Health Products, for example, approved this compound for compassionate use in children with Menkes disease. wikipedia.org Initial observations from compassionate use in a small number of children have shown remarkable results, including improvements in mobility and language development in a child previously given a poor prognosis. wikipedia.org

These ongoing efforts, spanning detailed preclinical mechanistic studies to the initiation of clinical trials and observations from compassionate use, are crucial steps in translating the potential of this compound into an approved therapy for devastating copper deficiency disorders like Menkes disease.

Future Directions and Research Opportunities

Development of Novel Drug Delivery Strategies

Improving the delivery of Elesclomol to target cancer cells more effectively is a crucial area of future research. This involves exploring innovative approaches to enhance its bioavailability, reduce off-target effects, and increase its accumulation within tumors. researchgate.netnih.gov

Nanomedicine-Based Approaches

Nanomedicine offers promising avenues for enhancing this compound delivery. Encapsulating this compound, often in complex with copper, within nanoparticles can improve its solubility, extend its circulation half-life, and facilitate targeted delivery to tumor sites. Researchers have designed ROS-sensitive polymers to co-encapsulate this compound and copper to form nanoparticles, which have shown enhanced internalization by tumor cells and increased intracellular copper levels. researchgate.netnih.govnih.govdovepress.com These nanoparticles have demonstrated the ability to induce cuproptosis and potentially enhance the synergy between cuproptosis and immunotherapy. nih.gov Nanoparticle delivery systems have also shown improved cytotoxicity and significant tumor growth inhibition in preclinical models while potentially reducing side effects. researchgate.netnih.gov

Antibody-Drug Conjugates (ADCs) for Targeted Delivery

Developing Antibody-Drug Conjugates (ADCs) represents another strategy for targeted this compound delivery. researchgate.net ADCs utilize monoclonal antibodies to selectively bind to antigens overexpressed on the surface of cancer cells, thereby delivering a cytotoxic payload, such as this compound, directly to the tumor site while minimizing exposure to healthy tissues. binaytara.org This approach could potentially enhance the selectivity and therapeutic window of this compound. researchgate.net

Elucidating Underexplored Mechanisms

While this compound is known to induce oxidative stress and cuproptosis, a more comprehensive understanding of its underlying mechanisms and interactions with cellular pathways is needed. researchgate.netnih.govmdpi.com

Copper/Copper Ionophore-Dependent Signaling Pathways

Further research is required to fully elucidate the copper and copper ionophore-dependent signaling pathways influenced by this compound. This compound functions as a copper ionophore, transporting copper into cells, particularly mitochondria. nih.govmdpi.comnih.gov This influx of copper disrupts cellular copper homeostasis and interacts with various cellular components, including lipoylated proteins in the tricarboxylic acid (TCA) cycle, leading to protein aggregation and destabilization of iron-sulfur clusters. nih.govrsc.org Understanding the intricate details of these interactions and the downstream signaling cascades is crucial for optimizing this compound's therapeutic application. nih.gov

Interplay Between Cuproptosis and Other Cell Death Pathways

The relationship between cuproptosis, the copper-dependent cell death pathway induced by this compound, and other cell death modalities, such as ferroptosis, apoptosis, and necroptosis, warrants further investigation. nih.govfrontiersin.orgdovepress.com Studies suggest a potential interplay between cuproptosis and ferroptosis, another form of regulated cell death linked to iron metabolism. nih.govdovepress.commdpi.com this compound has been shown to potentially modulate ferroptosis through copper-ion interactions or by inducing oxidative stress independent of iron metabolism. nih.gov Dissecting the complex interactions and potential synergistic effects between cuproptosis and other cell death pathways could inform the development of rational combination therapies. nih.govmdpi.com

Identification of Novel Biomarkers for this compound Sensitivity

Identifying reliable biomarkers that predict patient sensitivity to this compound is essential for guiding patient selection and optimizing treatment outcomes. nih.govresearchgate.net Research suggests that cancer cells heavily reliant on mitochondrial metabolism are more sensitive to this compound. nih.govnih.govresearchgate.netoup.com Lactate dehydrogenase (LDH) levels have been explored as a potential biomarker, with lower levels correlating with improved progression-free survival in some clinical trials. nih.govoup.complos.org Genomic studies are also being utilized to identify novel tumor hypoxia biomarkers and hypoxia-related genes that may indicate sensitivity to this compound. nih.gov Further research is needed to validate existing biomarkers and discover new ones to enable personalized treatment approaches with this compound. nih.govnih.govresearchgate.net

Q & A

Q. What is the primary mechanism of action of elesclomol in cancer cells?

this compound induces oxidative stress by disrupting mitochondrial electron transport chain (ETC) activity, leading to reactive oxygen species (ROS) accumulation. It acts as a copper ionophore, forming a complex with copper (Cu²⁺) that shuttles copper into mitochondria. This disrupts redox balance, inhibits Fe-S cluster biosynthesis via FDX1 binding, and triggers apoptosis or copper-dependent cell death (cuproptosis) . Methodologically, ROS can be quantified using carboxy-dichlorofluorescin probes, while mitochondrial membrane potential is assessed via DiIC(1)5 staining .

Q. How does this compound selectively target cancer cells over normal cells?

Cancer cells exhibit elevated basal ROS levels due to metabolic dysregulation, making them more vulnerable to further oxidative stress. This compound exploits this by pushing ROS beyond a survivable threshold. Normal cells, with lower baseline ROS and robust antioxidant systems (e.g., glutathione), tolerate this stress better. Experimental validation involves comparing ROS kinetics (e.g., flow cytometry) and antioxidant gene expression (e.g., NRF2 targets) between cancer and normal cell lines .

Q. What in vitro models are suitable for studying this compound’s anticancer effects?

Use cancer cell lines with high mitochondrial respiration (e.g., AML cell lines OCI-AML2, melanoma WM1158) and validate using mitochondrial DNA-depleted (ρ⁰) cells to confirm mitochondrial dependency . Culture conditions must include physiological copper levels (5 μM) to ensure drug activity, as copper-free media reduce efficacy .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound-induced stress pathway activation?

While this compound increases ROS, some studies report no activation of stress kinases like p38 or JNK in AML cells . To resolve this, perform time-course experiments to capture transient signaling and use phospho-specific antibodies for pathway activation. Cell-type-specific differences in antioxidant buffering capacity (e.g., GSH fluctuations in OCI-M2 cells) may explain discrepancies, necessitating metabolic profiling (e.g., LC-MS for thiol metabolites) .

Q. What biomarkers predict this compound sensitivity in preclinical and clinical studies?

Baseline lactate dehydrogenase (LDH) levels correlate with treatment outcomes: low LDH indicates glycolytic inactivity and mitochondrial dependence, favoring this compound response. Validate LDH as a biomarker using serum assays and correlate with OCR/ECAR ratios (Seahorse analysis) in patient-derived xenografts . FDX1 expression, measured via qPCR or immunohistochemistry, may also stratify patients for cuproptosis susceptibility .

Q. How can experimental design optimize this compound combination therapies?

this compound synergizes with agents that inhibit glycolysis (e.g., 2-deoxyglucose) or disrupt mitochondrial uncoupling proteins (e.g., genipin). For example, genipin blocks UCP2, enhancing ROS retention and apoptosis in A549 lung cancer cells. Use clonogenic assays and FDG-PET to validate metabolic shifts in co-treatment models . In glioblastoma, combine this compound with temozolomide and assess tumor growth via Ki67 staining in xenografts .

Q. What methodologies differentiate cuproptosis from apoptosis in this compound-treated cells?

Cuproptosis involves FDX1-mediated copper toxicity and dihydrolipoamide S-acetylation, distinct from caspase-dependent apoptosis. Use FDX1-knockout cells to isolate cuproptosis contributions and assess apoptosis via Annexin V/PI staining and caspase-3 cleavage. Copper chelators (e.g., tetrathiomolybdate) will rescue cuproptosis but not ROS-driven apoptosis .

Q. How do mitochondrial respiration and glycolysis influence this compound resistance?

Cells with high glycolytic flux (e.g., LDH-high melanoma) resist this compound by bypassing mitochondrial toxicity. Generate ρ⁰ cells or HIF-1α-overexpressing models to mimic resistance. Seahorse metabolic profiling and SILAC-based proteomics can identify compensatory pathways (e.g., upregulated glycolytic enzymes) . Continuous drug exposure selects for glycolysis-dependent clones, which can be reversed with OXPHOS inducers .

Translational Research Questions

Q. Why did this compound fail in Phase III melanoma trials, and how can this inform future studies?

The SYMMETRY trial showed no survival benefit in unstratified melanoma patients, but subgroup analysis revealed improved PFS in LDH-normal patients. Future trials must pre-stratify by LDH and FDX1 status. Additionally, optimize dosing schedules to mitigate toxicity (e.g., weekly infusions) and monitor copper levels to avoid systemic depletion .

Q. Can this compound be repurposed for copper deficiency disorders like Menkes disease?

Yes. This compound delivers copper to FDX1-deficient cells, restoring cytochrome c oxidase activity. Use zebrafish or mouse Menkes models to assess copper enzyme rescue. Dose escalation studies must balance copper delivery with oxidative toxicity, monitored via serum ceruloplasmin and liver function tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.